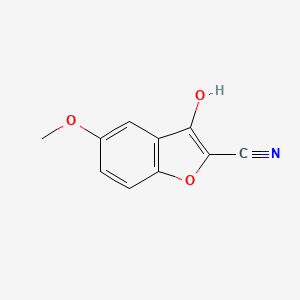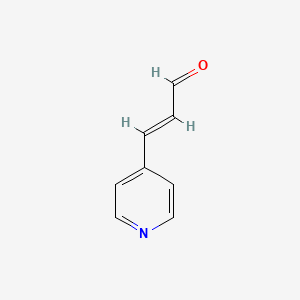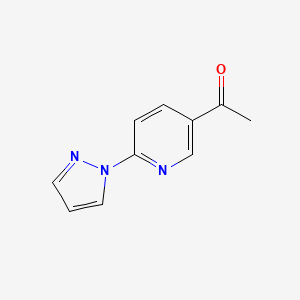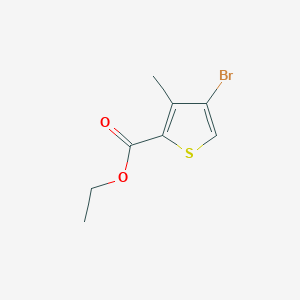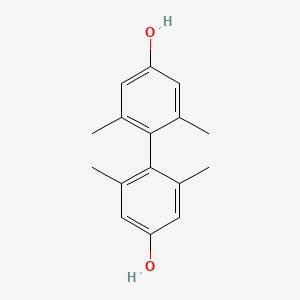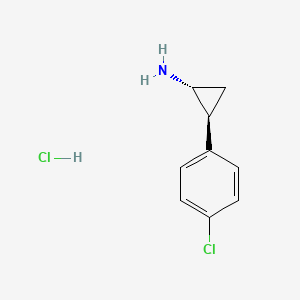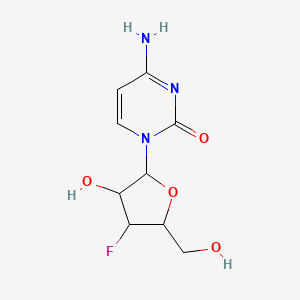
3'-Deoxy-3'-fluoroxylocytidine
Vue d'ensemble
Description
3’-Deoxy-3’-fluoroxylocytidine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis . This compound has also shown potent antiviral properties, particularly against RNA viruses such as Ebola and Marburg.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroxylocytidine typically involves nucleophilic fluorination. One efficient method uses nucleophilic substitution catalyzed by a protic solvent. For instance, the synthesis of 3’-deoxy-3’-fluorothymidine, a related compound, involves the use of t-butanol as a reaction solvent with tetrabutylammonium bicarbonate as an elution solvent at 100°C . Another approach involves using 2,3’-anhydrothymidine as a precursor, with the reaction carried out at 130°C for 30 minutes .
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-fluoroxylocytidine would likely follow similar synthetic routes, with optimization for large-scale production. This includes the use of automated synthesis modules and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Deoxy-3’-fluoroxylocytidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups on the nucleoside analogue.
Substitution Reactions: These can occur at different positions on the molecule, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Protic solvents like t-butanol, tetrabutylammonium bicarbonate, and cesium carbonate are commonly used.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, depending on the desired modification.
Major Products: The major products formed from these reactions include various fluorinated nucleoside analogues, which can have different biological activities.
Applications De Recherche Scientifique
3’-Deoxy-3’-fluoroxylocytidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues.
Biology: It serves as a tool to study DNA synthesis and repair mechanisms.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-fluoroxylocytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis . The compound competes with natural nucleosides, leading to the termination of DNA chain elongation and subsequent cell death .
Comparaison Avec Des Composés Similaires
3’-Deoxy-3’-fluorothymidine: Another fluorinated nucleoside analogue used in PET imaging and as an antiviral agent.
Gemcitabine: A nucleoside analogue used in cancer therapy, which also inhibits DNA synthesis.
Uniqueness: 3’-Deoxy-3’-fluoroxylocytidine is unique due to its dual antiviral and anticancer properties. Its ability to target both DNA synthesis and RNA virus replication makes it a versatile compound in biomedical research.
Propriétés
IUPAC Name |
4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOBNLOZXOHYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B3256117.png)
![2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid](/img/structure/B3256120.png)
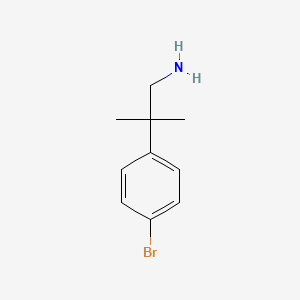
![4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium](/img/structure/B3256141.png)
![Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-](/img/structure/B3256143.png)
